molecular formula C9H6N2O B160758 3-Oxoisoindoline-4-carbonitrile CAS No. 129221-89-2

3-Oxoisoindoline-4-carbonitrile

Cat. No.: B160758
CAS No.: 129221-89-2
M. Wt: 158.16 g/mol
InChI Key: KLMSIZMELRTBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxoisoindoline-4-carbonitrile is a heterocyclic compound that features an isoindoline core with a ketone and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-oxoisoindoline-4-carbonitrile involves the Strecker reaction. This reaction typically uses 2-carboxybenzaldehyde, trimethylsilyl cyanide (TMSCN), and primary amines as starting materials. The reaction is catalyzed by sulfamic acid (NH2SO3H) in ethanol under reflux conditions . Another method employs OSU-6, a type of mesoporous silica, as a catalyst to facilitate the reaction at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Strecker reaction’s scalability and efficiency make it a promising candidate for industrial applications. The use of environmentally benign catalysts like OSU-6 and sulfamic acid further enhances its industrial viability.

Chemical Reactions Analysis

Types of Reactions

3-Oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitrile group to an amine.

    Substitution: This reaction can replace the nitrile group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as sodium azide (NaN3) or organolithium compounds are often employed.

Major Products

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted isoindoline derivatives can be formed.

Scientific Research Applications

3-Oxoisoindoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-oxoisoindoline-4-carbonitrile exerts its effects is primarily through its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple biochemical pathways, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxoisoindoline-1-carbonitrile
  • 3-Oxoisoindoline-5-carboxamide
  • Indole derivatives

Uniqueness

3-Oxoisoindoline-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other isoindoline derivatives, it offers a unique combination of properties that make it suitable for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMSIZMELRTBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C#N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563021
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129221-89-2
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxoisoindoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Oxoisoindoline-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Oxoisoindoline-4-carbonitrile
Reactant of Route 4
3-Oxoisoindoline-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Oxoisoindoline-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Oxoisoindoline-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.